![molecular formula C16H14N2O2 B1299090 N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide CAS No. 433252-24-5](/img/structure/B1299090.png)
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide
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Description
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide, also known as NAMBZC, is an organic compound that has found a variety of applications in the scientific research field. It is a white crystalline solid that is soluble in water and is commonly used in laboratory experiments. NAMBZC has been studied extensively in the past decade due to its unique properties and its potential applications in a wide range of areas.
Scientific Research Applications
Bioactivity and Synthesis
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide belongs to the benzofuran derivatives class, known for their strong biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds have attracted significant attention due to their potential applications in drug development. For instance, benzofuran compounds are being explored for their anti-hepatitis C virus activity and as anticancer agents, with novel methods for constructing benzofuran rings being discovered to synthesize complex derivatives effectively (Miao et al., 2019).
Antimicrobial Applications
Recent research highlights the emergence of benzofuran derivatives as potent antimicrobial agents. These compounds have shown activity against various microbes, suggesting their potential in addressing antibiotic resistance. Some benzofuran derivatives have already been utilized in treating skin diseases such as cancer or psoriasis. The structural features of benzofuran make it a promising scaffold in the search for new antimicrobial candidates, emphasizing the need for further exploration to fully utilize its therapeutic potential (Hiremathad et al., 2015).
Supramolecular Chemistry
Benzofuran derivatives, particularly benzene-1,3,5-tricarboxamides (BTAs) based on benzofuran units, are increasingly important in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their self-assembly behavior make them useful in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into one-dimensional, nanometer-sized structures and their multivalent nature offer a wide range of opportunities for developing new materials and therapeutic approaches (Cantekin et al., 2012).
Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profile of benzofuran derivatives. Studies on enantiomerically pure compounds, such as (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide (phenylpiracetam) and its derivatives, have provided evidence of the relationship between the configuration of stereocenters and biological properties. This research contributes to the understanding of how structural variations can enhance the effectiveness of these compounds, indicating the importance of selecting the most active stereoisomer for therapeutic use (Veinberg et al., 2015).
properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-8-12(17)6-7-13(10)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,17H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGECFYOWRHXWKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356353 |
Source
|
Record name | N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |
CAS RN |
433252-24-5 |
Source
|
Record name | N-(4-amino-2-methylphenyl)-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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